

CP-424174: A Potent and Selective Inhibitor of IL-1 β Processing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CP-424174

Cat. No.: B1669492

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An In-Depth Scientific Review of a Novel Anti-Inflammatory Agent

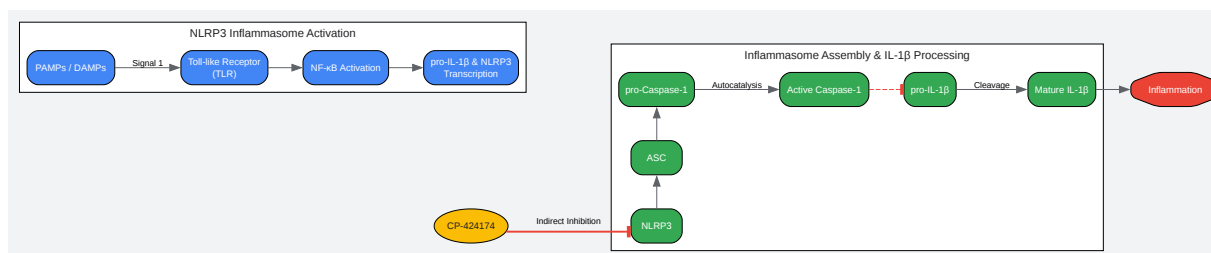
CP-424174 is a synthetic, orally bioavailable diarylsulfonylurea compound that has been identified as a potent and selective inhibitor of interleukin-1 β (IL-1 β) post-translational processing. By targeting the cellular machinery responsible for the maturation of this key pro-inflammatory cytokine, **CP-424174** presents a promising therapeutic strategy for a range of inflammatory diseases. This technical guide provides a comprehensive review of the scientific literature on **CP-424174**, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize its activity.

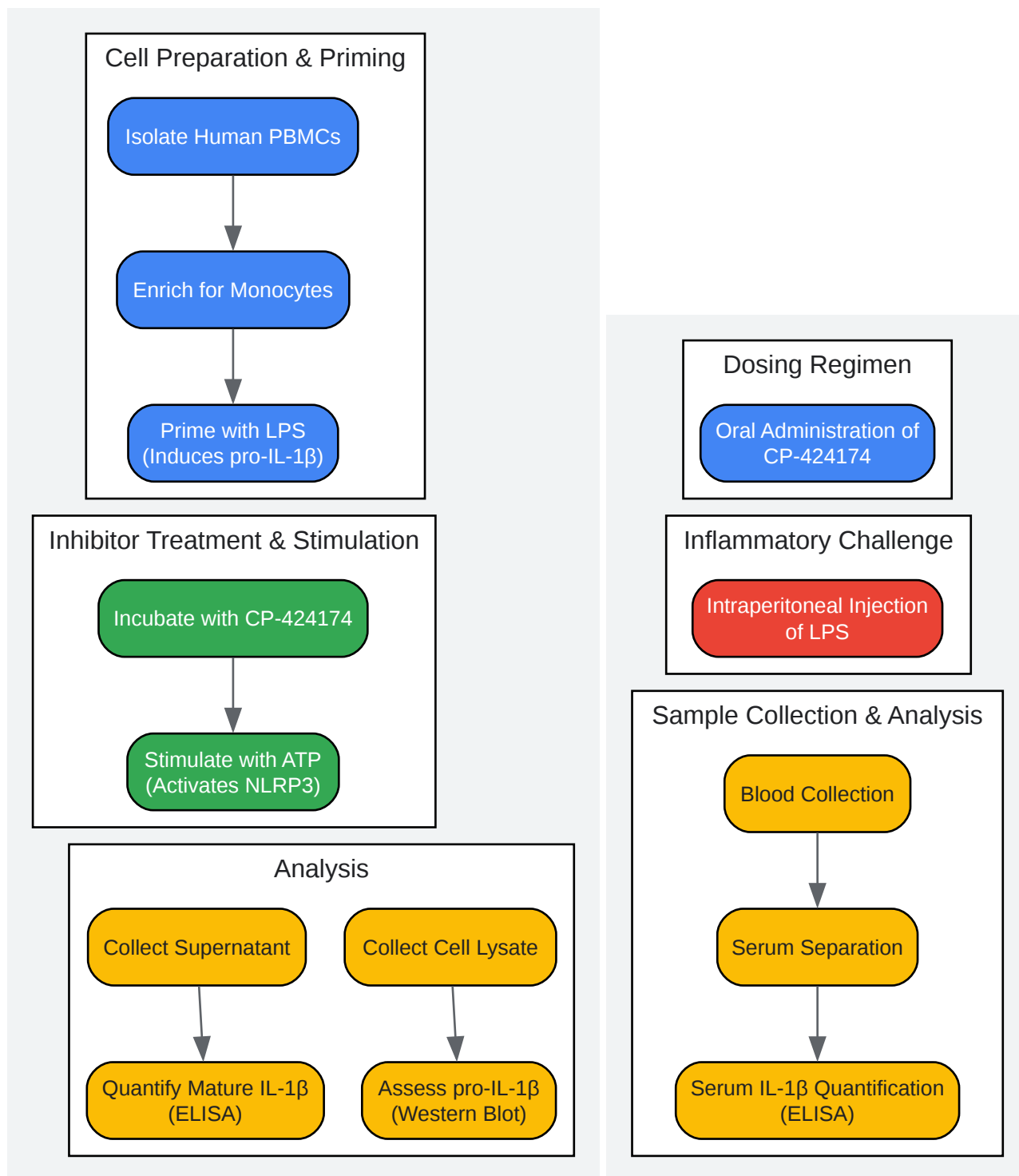
Mechanism of Action: Indirect Inhibition of the NLRP3 Inflammasome

CP-424174 exerts its anti-inflammatory effects by inhibiting the conversion of the inactive precursor, pro-IL-1 β , into its biologically active, mature form. This process is a critical step in the inflammatory cascade and is tightly regulated by a multi-protein complex known as the inflammasome. Specifically, **CP-424174** has been shown to indirectly inhibit the NOD-like receptor protein 3 (NLRP3) inflammasome.

The NLRP3 inflammasome is a key component of the innate immune system, responsible for sensing a wide array of microbial and endogenous danger signals. Upon activation, the NLRP3 inflammasome assembles and activates caspase-1, a protease that directly cleaves pro-IL-1 β and another pro-inflammatory cytokine, pro-IL-18, leading to their maturation and secretion.

CP-424174 disrupts this signaling cascade, thereby preventing the release of active IL-1 β and mitigating the downstream inflammatory response.





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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com